molecular formula C23H18N2O5S B3011785 1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione CAS No. 1023798-44-8

1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B3011785
CAS No.: 1023798-44-8
M. Wt: 434.47
InChI Key: FGTVNNJUDPMRHR-UHFFFAOYSA-N
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Description

1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a barbituric acid derivative characterized by a 1,3-diazinane-2,4,6-trione core. The compound features 3-methoxyphenyl substituents at positions 1 and 3 of the diazinane ring and a thiophen-2-ylmethylidene group at position 5 .

Properties

IUPAC Name

1,3-bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-29-17-8-3-6-15(12-17)24-21(26)20(14-19-10-5-11-31-19)22(27)25(23(24)28)16-7-4-9-18(13-16)30-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTVNNJUDPMRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzaldehyde, thiophene-2-carbaldehyde, and barbituric acid. The reaction conditions usually involve the use of solvents such as ethanol or methanol, and catalysts like piperidine or pyridine to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Compounds with various functional groups replacing the methoxy groups.

Scientific Research Applications

1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Substituents (Positions 1,3) Position 5 Substituent Molecular Weight (g/mol) Notable Properties
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione Diethyl 2,4,5-Trimethoxybenzylidene 406.45 Planar structure (dihedral angle: 1.41° between benzene and diazinane rings)
1,3-Bis(3-methylphenyl)-5-((3,4,5-trimethoxyphenyl)methylene)-1,3-diazinane-2,4,6-trione 3-Methylphenyl 3,4,5-Trimethoxybenzylidene 486.52 Predicted density: 1.284 g/cm³; high thermal stability (predicted mp >300°C)
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione 3-Methylphenyl 4-Ethoxybenzylidene 456.49 Solubility influenced by ethoxy group; potential for H-bonding in crystal packing
Target Compound 3-Methoxyphenyl Thiophen-2-ylmethylidene ~464.48* Enhanced conjugation due to thiophene; possible redox activity

*Calculated based on molecular formula (C₂₃H₁₈N₂O₅S).

Key Observations :

  • Planarity and Conjugation : The diethyl derivative exhibits near-planar geometry, facilitating π-π stacking in solid-state applications. The thiophene group in the target compound may enhance conjugation compared to purely aromatic substituents.
  • Thermal Stability : High melting points (>300°C) are common in analogs with rigid, substituted aryl groups .

Pharmacologically Active Barbiturates

Compound Name Substituents (Positions 5) Clinical Use Key Mechanism
Amobarbital 5-Ethyl, 5-(3-methylbutyl) Sedative-hypnotic GABA receptor modulation
Mephobarbital 5-Ethyl, 1-methyl, 5-phenyl Anticonvulsant, migraine treatment CNS depression via GABA enhancement
Target Compound Thiophen-2-ylmethylidene Not explicitly reported Potential redox or enzyme interactions

Comparison :

  • Unlike clinically used barbiturates, the target compound lacks alkyl or phenyl groups at position 5, which are critical for GABAergic activity . Its thiophene moiety may instead confer unique electrochemical properties, such as redox activity relevant to material science or catalysis .

Spectroscopic and Crystallographic Data

Spectroscopic Characterization :

  • IR/NMR : Analogs with arylidene substituents show characteristic C=O stretches at 1700–1750 cm⁻¹ (IR) and deshielded aromatic protons in ¹H-NMR (δ 7.0–8.5 ppm) .
  • MS : Molecular ion peaks (M⁺) align with calculated masses (e.g., 486.52 for ).

Crystallography :

  • Hydrogen Bonding : Sulfonyl-containing derivatives form 3D networks via C–H⋯O interactions, stabilizing crystal structures .
  • Dihedral Angles: Planar analogs (e.g., ) contrast with non-planar derivatives, affecting packing efficiency and material properties.

Biological Activity

1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound notable for its unique molecular structure combining methoxyphenyl and thiophenyl groups. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C23H18N2O5S\text{C}_{23}\text{H}_{18}\text{N}_2\text{O}_5\text{S}

IUPAC Name: this compound

Molecular Weight: 434.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The primary starting materials include 3-methoxybenzaldehyde and thiophene-2-carbaldehyde, reacted with barbituric acid under specific conditions using solvents like ethanol or methanol and catalysts such as piperidine or pyridine. The reaction pathways can lead to various derivatives with differing biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains:

Bacterial Strain Activity
Escherichia coli (Gram-negative)Moderate inhibition
Klebsiella pneumoniae (Gram-negative)Significant inhibition
Staphylococcus aureus (Gram-positive)Strong inhibition
Streptococcus mutans (Gram-positive)Moderate inhibition

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.

Anticancer Activity

The compound's anticancer properties have also been explored. Studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving the modulation of specific molecular targets. For instance, it can interact with enzymes involved in cell cycle regulation:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells by inhibiting key enzymes that promote cell survival and proliferation.

In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal examined the antibacterial effects of several synthesized diazinane derivatives, including our compound. The results showed that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria using the agar diffusion method .
  • Anticancer Research : Another research effort focused on the anticancer potential of this compound revealed that it significantly reduced cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines through apoptotic pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors within cells. This interaction can lead to:

  • Inhibition of Enzymatic Activity : By binding to enzymes involved in critical metabolic pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Comparison with Similar Compounds

This compound's unique structure allows for distinct biological properties compared to related compounds:

Compound Key Features Biological Activity
1,3-Bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)Different methoxy substitutionAntimicrobial
1,3-Bis(3-methoxyphenyl)-5-(furan-2-ylmethylidene)Furan ring instead of thiopheneAnticancer
1,3-Bis(3-methoxyphenyl)-5-(pyridin-2-ylmethylidene)Pyridine ring introduces different reactivityPotential neuroprotective effects

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